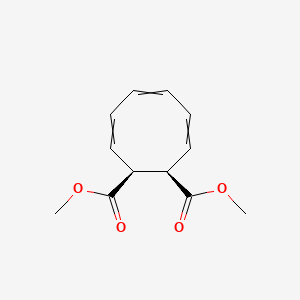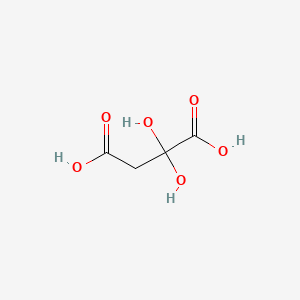
Agn-PC-0nig3H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nig3H involves several steps, typically starting with the preparation of precursor materials. One common method involves the chemical reduction of silver nitrate (AgNO3) using sodium citrate (TSC) and sodium borohydride (NaBH4) under controlled pH conditions . The optimal conditions for this reaction include a pH of 8 and specific concentrations of the reagents: 0.01 M AgNO3, 0.06 M TSC, and 0.01 M NaBH4 .
Industrial Production Methods
Industrial production of this compound often employs the polyol method, which is preferred for its dimension controllability, cost-effectiveness, and high productivity . This method involves the reduction of silver ions in a polyol medium, such as ethylene glycol, in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP).
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0nig3H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Halogenated compounds and strong acids or bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce silver nanoparticles.
Aplicaciones Científicas De Investigación
Agn-PC-0nig3H has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of conductive materials and electronic components.
Mecanismo De Acción
The mechanism of action of Agn-PC-0nig3H involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death. This is particularly relevant in its antimicrobial and anticancer activities, where it disrupts cellular processes and induces apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Silver Nanoparticles (AgNPs): Similar in terms of antimicrobial properties and applications in nanotechnology.
Gold Nanoparticles (AuNPs): Used in similar applications but with different physicochemical properties.
Copper Nanoparticles (CuNPs): Another comparable compound with distinct properties and uses.
Uniqueness
Agn-PC-0nig3H stands out due to its specific molecular structure and unique combination of properties, making it particularly effective in certain applications, such as targeted drug delivery and advanced material synthesis .
Propiedades
Número CAS |
61074-91-7 |
|---|---|
Fórmula molecular |
C19H15N3O3 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
3-(4-nitro-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C19H15N3O3/c1-2-6-15-13-16(22(23)24)9-11-18(15)25-19-12-10-17(20-21-19)14-7-4-3-5-8-14/h2-5,7-13H,1,6H2 |
Clave InChI |
DJOGOLHYHXJMNX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)
![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)


![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)
